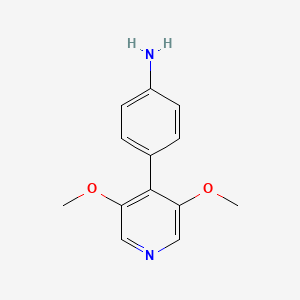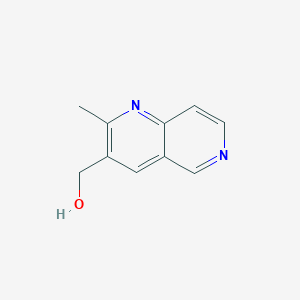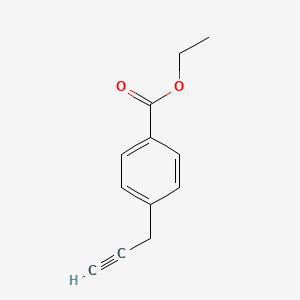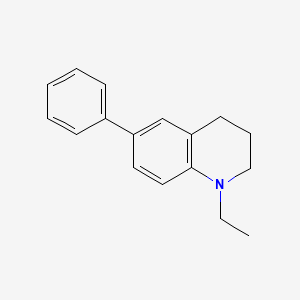
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of a quinoline core with an ethyl group at the 1-position and a phenyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the use of a three-component cascade reaction. This method includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, antioxidants, and photosensitizers
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in the synthesis of alkaloids.
6-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl group at the 1-position.
1-Ethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the phenyl group at the 6-position.
Uniqueness: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and phenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can influence the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-ethyl-6-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-2-18-12-6-9-16-13-15(10-11-17(16)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 |
Clave InChI |
VLUKMXBYXXFSPR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

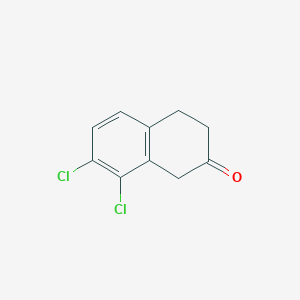
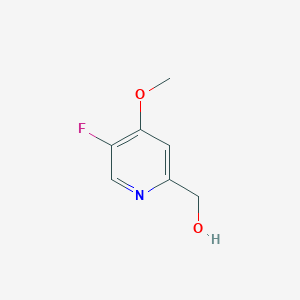




![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
